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Compound of Interest

3-Chloro-4-
Compound Name:
methylbenzo[b]thiophene

Cat. No.: B171711

An In-depth Technical Guide to 3-Chloro-4-
methylbenzo[b]thiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical
properties of 3-Chloro-4-methylbenzo[b]thiophene, a heterocyclic compound of interest in
medicinal chemistry and materials science. This document details available data on its
properties, synthesis, reactivity, and potential biological activities, offering a valuable resource
for professionals in drug discovery and development.

Core Physical and Chemical Properties

Quantitative data for 3-Chloro-4-methylbenzo[b]thiophene is not readily available in public
literature. However, based on the analysis of structurally similar compounds, the following
properties can be anticipated. Further experimental verification is highly recommended.
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Property Value Source/Analogy

Molecular Formula CoH-CIS Calculated

Molecular Weight 182.67 g/mol Calculated

CAS Number 130219-79-3 Chemical Abstracts Service

Melting Point Not available

Boiling Point Not available

Density Not available

Solubility Likely soluble in organic Based on general properties of
solvents similar compounds

Note: The lack of specific experimental data for melting point, boiling point, and density
highlights a gap in the current scientific literature for this particular isomer.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 3-Chloro-4-
methylbenzo[b]thiophene is not explicitly documented in readily accessible scientific
literature. However, several established methods for the synthesis of substituted
benzo[b]thiophenes can be adapted for its preparation.

One of the most common and versatile methods is the electrophilic cyclization of 2-alkynyl
thioanisoles. This approach offers a high degree of control over the substitution pattern of the
resulting benzo[b]thiophene ring.

Proposed Synthetic Pathway: Electrophilic Cyclization

A plausible synthetic route to 3-Chloro-4-methylbenzo[b]thiophene is outlined below. This
pathway is based on well-established transformations in heterocyclic chemistry.
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Proposed Synthesis of 3-Chloro-4-methylbenzo[b]thiophene
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Figure 1: A potential synthetic pathway for 3-Chloro-4-methylbenzo[b]thiophene.
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Experimental Protocol (Generalized):

o Preparation of the Precursor (2-alkynyl thioanisole derivative): The synthesis would likely
begin with a suitably substituted benzene derivative, such as 2-bromo-3-methylaniline. This
starting material can be converted to the corresponding thiophenol. Subsequent coupling
reactions, like the Sonogashira coupling, would be employed to introduce the alkyne
functionality at the 2-position of the thiophenol derivative.

» Electrophilic Cyclization: The key step involves the cyclization of the 2-alkynyl thioanisole
precursor. This is typically achieved by treating the substrate with an electrophilic chlorine
source, such as N-chlorosuccinimide (NCS), in an appropriate solvent. The reaction
proceeds through an electrophilic attack of the chlorine on the alkyne, followed by an
intramolecular cyclization involving the sulfur atom, leading to the formation of the
benzo[b]thiophene ring system.[1]

« Purification: The final product would be purified using standard laboratory techniques, such
as column chromatography on silica gel, followed by recrystallization to obtain the pure 3-
Chloro-4-methylbenzo[b]thiophene.

Chemical Reactivity

The chemical reactivity of 3-Chloro-4-methylbenzo[b]thiophene is dictated by the electron-
rich nature of the benzo[b]thiophene ring system and the presence of the chloro and methyl
substituents.

o Electrophilic Aromatic Substitution: The benzo[b]thiophene core is susceptible to electrophilic
attack. The position of substitution will be influenced by the directing effects of the existing
chloro and methyl groups, as well as the inherent reactivity of the heterocyclic ring.

e Metalation: The hydrogen atoms on the thiophene ring can be abstracted by strong bases
(organolithium reagents), allowing for the introduction of various electrophiles.

e Cross-Coupling Reactions: The chloro substituent can participate in various palladium-
catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the
introduction of a wide range of functional groups at the 3-position.
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e Oxidation: The sulfur atom can be oxidized to the corresponding sulfoxide or sulfone, which
can significantly alter the electronic properties and biological activity of the molecule.
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Figure 2: General reactivity of the benzo[b]thiophene scaffold.

Potential Biological Activities and Signaling
Pathways

While no specific biological data for 3-Chloro-4-methylbenzo[b]thiophene has been reported,
the broader class of benzo[b]thiophene derivatives is well-documented for a wide spectrum of
pharmacological activities.

o Antimicrobial Activity: Studies have shown that 3-halobenzo[b]thiophenes, particularly those
with chloro and bromo substituents, exhibit significant activity against Gram-positive bacteria
and fungi.[1] The mechanism of action is not fully elucidated but may involve the disruption of
microbial cell membranes or the inhibition of essential enzymes.

e Anticancer Activity: Certain benzo[b]thiophene derivatives have been investigated as
potential anticancer agents. One identified mechanism involves the inhibition of the
RhoA/ROCK signaling pathway, which plays a crucial role in cell proliferation, migration, and
invasion. The inhibition of this pathway can lead to apoptosis in cancer cells.
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+ Other Potential Activities: The benzo[b]thiophene scaffold is a privileged structure in
medicinal chemistry and has been incorporated into molecules with anti-inflammatory,
antiviral, and kinase inhibitory activities.

Given the potential for anticancer activity via the RhoA/ROCK pathway, a simplified
representation of this signaling cascade is presented below.
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Figure 3: Potential inhibition of the RhoA/ROCK pathway by a benzo[b]thiophene derivative.

Conclusion

3-Chloro-4-methylbenzo[b]thiophene represents a molecule of interest within the broader
class of biologically active benzo[b]thiophenes. While specific experimental data for this
compound is currently limited, this guide provides a framework for its synthesis, potential
reactivity, and likely areas of biological relevance based on established chemical principles and
studies of analogous structures. Further research is warranted to fully characterize this
compound and explore its potential applications in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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